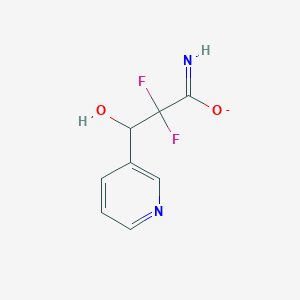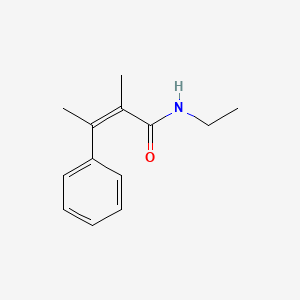
(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide is an organic compound characterized by its unique structural configuration. This compound belongs to the cinnamamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The “cis” configuration indicates that the substituents on the double bond are on the same side, which can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-N-Ethyl-alpha,beta-dimethylcinnamamide typically involves the reaction of cinnamic acid derivatives with ethylamine under specific conditions. One common method includes the following steps:
Starting Materials: Cinnamic acid derivative and ethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding cinnamoyl chloride.
Amidation: The cinnamoyl chloride is then reacted with ethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (cis)-N-Ethyl-alpha,beta-dimethylcinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(trans)-N-Ethyl-alpha,beta-dimethylcinnamamide: The trans isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of substituents.
N-Methyl-alpha,beta-dimethylcinnamamide: A similar compound with a methyl group instead of an ethyl group, which can influence its reactivity and applications.
Uniqueness
(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide is unique due to its specific “cis” configuration, which can affect its reactivity, biological activity, and overall properties. This uniqueness makes it valuable for certain applications where the “cis” configuration is essential for the desired effect.
Eigenschaften
CAS-Nummer |
56604-95-6 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(Z)-N-ethyl-2-methyl-3-phenylbut-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-14-13(15)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,14,15)/b11-10- |
InChI-Schlüssel |
UYLXIECXAARLRA-KHPPLWFESA-N |
Isomerische SMILES |
CCNC(=O)/C(=C(/C)\C1=CC=CC=C1)/C |
Kanonische SMILES |
CCNC(=O)C(=C(C)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


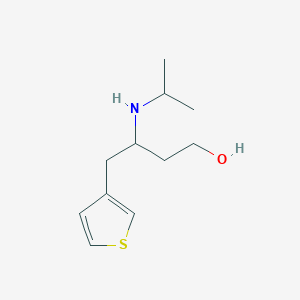

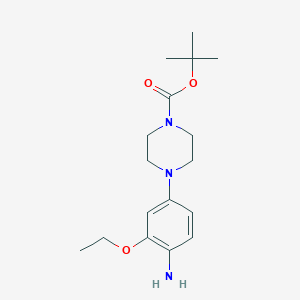

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)
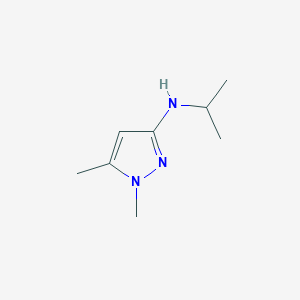
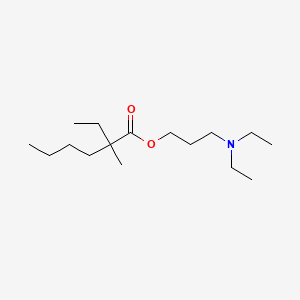
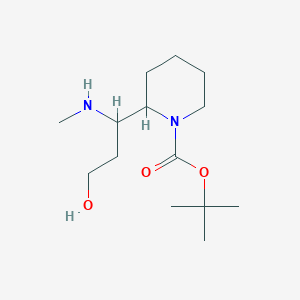

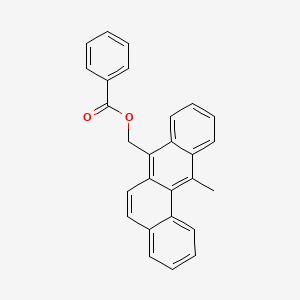
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

